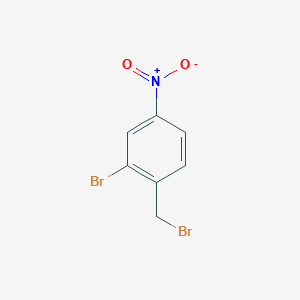

2-Bromo-1-(bromomethyl)-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNSPLNYBYYNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562545 | |

| Record name | 2-Bromo-1-(bromomethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-05-6 | |

| Record name | 2-Bromo-1-(bromomethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(bromomethyl)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(bromomethyl)-4-nitrobenzene (CAS Number: 940-05-6), a key intermediate in various fields of chemical synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines its known applications and reactivity, and presents critical safety information.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₅Br₂NO₂.[1][2] It is also known by synonyms such as 2-Bromo-4-nitrobenzyl bromide.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 940-05-6 | [1] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1] |

| Molecular Weight | 294.93 g/mol | [1] |

| Physical Form | Solid | [4][5] |

| Melting Point | 73 - 74 °C | [5][6] |

| Purity | Typically ≥97% | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of a substituted nitrobenzene. A detailed experimental protocol is provided below.

Synthesis of this compound from 3-Bromonitrobenzene

This procedure involves the free-radical bromination of the methyl group of a precursor.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask, a mixture of 2-bromo-6-nitrobenzene (1.08 g, 5.00 mmol) and N-bromosuccinimide (908 mg, 5.10 mmol) is dissolved in carbon tetrachloride (15 mL).[7]

-

Initiation: α,α'-azobisisobutyronitrile (AIBN) (28 mg) is added as a radical initiator.[7]

-

Reaction: The reaction mixture is stirred at 70°C for 3 hours.[7] Additional AIBN (82 mg) is then added portionwise while maintaining the temperature and stirring for another 4 hours.[7]

-

Workup: Upon completion, the reaction mixture is diluted with chloroform and filtered to remove the precipitate.[7] The solvent is then removed from the filtrate by distillation under reduced pressure.[7]

-

Purification: The resulting crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (1/1) eluent to yield the final product.[7]

Analytical Data:

-

¹H-NMR (CDCl₃): δ 4.62 (s, 2H), 7.65 (d, J=8.4Hz, 1H), 8.17 (dd, J=8.4, 2.2Hz, 1H), 8.46 (d, J=2.2Hz, 1H).[7][8]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: Experimental workflow for synthesis and purification.

Applications and Reactivity

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and material science sectors.[2] Its utility stems from the presence of two reactive bromine atoms at different positions, allowing for selective chemical transformations.

The bromine atom in the bromomethyl group is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a key building block for more complex molecules. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzene ring, particularly in nucleophilic aromatic substitution reactions.[9][10]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11]

-

P264: Wash hands thoroughly after handling.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11]

-

P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

P405: Store locked up.[11]

-

P501: Dispose of contents/container in accordance with local regulations.[11]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. scbt.com [scbt.com]

- 2. This compound, CasNo.940-05-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. This compound | C7H5Br2NO2 | CID 14644718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 940-05-6 [sigmaaldrich.cn]

- 5. This compound | 940-05-6 [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 940-05-6 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemscene.com [chemscene.com]

Technical Guide: 2-Bromo-1-(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-(bromomethyl)-4-nitrobenzene, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, experimental protocols for its synthesis, and its reactivity, with a focus on its applications in pharmaceutical and materials science research.

Physicochemical Properties

This compound is a substituted nitrobenzene derivative with two bromine atoms. Its chemical structure makes it a versatile reagent in the synthesis of more complex molecules.[1] Key quantitative data are summarized in Table 1.

| Property | Value |

| Molecular Weight | 294.93 g/mol |

| Molecular Formula | C₇H₅Br₂NO₂ |

| CAS Number | 940-05-6 |

| Appearance | Colorless to light yellow crystalline solid |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C=C1CBr)Br)--INVALID-LINK--[O-] |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of a substituted nitrotoluene. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Bromination of 2-Bromo-4-nitrotoluene

This protocol describes the synthesis of this compound from 2-bromo-6-nitrobenzene using N-bromosuccinimide (NBS) as the brominating agent and α,α'-azobisisobutyronitrile (AIBN) as a radical initiator.[2]

Materials:

-

2-bromo-6-nitrobenzene (1.08 g, 5.00 mmol)

-

N-bromosuccinimide (NBS) (908 mg, 5.10 mmol)

-

α,α'-azobisisobutyronitrile (AIBN) (initial: 28 mg; additional: 82 mg)

-

Carbon tetrachloride (CCl₄) (15 mL)

-

Chloroform

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 2-bromo-6-nitrobenzene (1.08 g, 5.00 mmol) and N-bromosuccinimide (908 mg, 5.10 mmol) is dissolved in carbon tetrachloride (15 mL).[2]

-

α,α'-azobisisobutyronitrile (AIBN) (28 mg) is added to the mixture as an initiator.[2]

-

The reaction mixture is stirred at 70°C for 3 hours.[2]

-

Additional AIBN (82 mg) is added in portions while maintaining the temperature at 70°C, and stirring is continued for another 4 hours.[2]

-

Upon completion of the reaction, the mixture is diluted with chloroform and filtered to remove the precipitate.[2]

-

The solvent is removed from the filtrate by distillation under reduced pressure.[2]

-

The resulting crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (1/1) eluent to yield this compound.[2]

Expected Yield: Approximately 33% (493 mg).[2]

Product Characterization: The product can be characterized by ¹H-NMR spectroscopy. In CDCl₃, the expected peaks are: δ 4.62 (2H, s), 7.65 (1H, d, J=8.4Hz), 8.17 (1H, dd, J=8.4, 2.2Hz), 8.46 (1H, d, J=2.2Hz).[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound makes it a versatile intermediate for synthesizing a variety of organic compounds, particularly in the fields of pharmaceuticals and materials science.[1] Its reactivity is primarily centered around the two bromine atoms and the nitro group.

The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide, allowing for selective functionalization.[3]

Key Chemical Reactions

The primary reactions of this compound include:

-

Nucleophilic Substitution: The bromine atoms, particularly the one on the methyl group, can be displaced by various nucleophiles such as amines, thiols, and alkoxides.[1] This reaction is fundamental to its use as a building block.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or iron in hydrochloric acid.[1] This introduces a new site for further chemical modifications.

-

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.[1]

Diagram of Chemical Reactivity

Caption: Key chemical reactions of this compound.

Role in Drug Development and Organic Synthesis

Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] this compound serves as a versatile starting material for the synthesis of more complex, biologically active molecules.[1]

The differential reactivity of its two bromine atoms allows for a stepwise introduction of different functionalities. For instance, the more reactive benzylic bromide can first react with a nucleophile, followed by a cross-coupling reaction (e.g., Suzuki, Heck) at the less reactive aryl bromide position.[3] This stepwise approach is a powerful strategy for building complex molecular architectures, such as those found in carbazole alkaloids and their analogs, which are common scaffolds in medicinal chemistry.[3]

Logical Relationship in Multi-step Synthesis

Caption: Role as a building block in multi-step organic synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-(bromomethyl)-4-nitrobenzene, a key intermediate in various synthetic applications. The information is presented to support research and development in the pharmaceutical and chemical industries.

Chemical Identity and Physical Properties

This compound is a disubstituted nitrobenzene with the chemical formula C₇H₅Br₂NO₂.[1][2][3] It is also known by its synonym, 2-bromo-4-nitrobenzyl bromide.[1] The compound's structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a nitro group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 940-05-6[1] |

| Molecular Formula | C₇H₅Br₂NO₂[1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)CBr[1] |

| InChI | InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2[1] |

| InChIKey | IHNSPLNYBYYNKQ-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 294.93 g/mol [1][2][3] |

| Melting Point | 73-74 °C |

| Boiling Point | Data not available |

| Solubility | Sparingly soluble in water; more soluble in organic solvents such as acetone, benzene, toluene, and chloroform. |

| Density | Data not available |

| Vapor Pressure | Data not available |

Synthesis and Purification

A common synthetic route to this compound involves the radical bromination of a substituted toluene derivative.

Experimental Protocol: Synthesis

General Procedure for the Synthesis of this compound:

A mixture of 2-bromo-4-nitrotoluene (1.08 g, 5.00 mmol) and N-bromosuccinimide (NBS) (908 mg, 5.10 mmol) is dissolved in carbon tetrachloride (15 mL).[1] To this solution, α,α'-azobisisobutyronitrile (AIBN) (28 mg) is added as a radical initiator. The reaction mixture is then stirred at 70°C for 3 hours.[1] Subsequently, additional AIBN (82 mg) is added in portions at the same temperature, and stirring is continued for an additional 4 hours.[1]

Experimental Protocol: Purification

Upon completion of the reaction, the mixture is diluted with chloroform and filtered to remove the succinimide byproduct. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product is purified by silica gel column chromatography, using a hexane/ethyl acetate (1:1) mixture as the eluent, to yield the pure this compound.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H NMR spectroscopy.

Table 3: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.62 | s | 2H | -CH₂Br |

| 7.65 | d, J=8.4Hz | 1H | Ar-H |

| 8.17 | dd, J=8.4, 2.2Hz | 1H | Ar-H |

| 8.46 | d, J=2.2Hz | 1H | Ar-H |

| Solvent: CDCl₃[1] |

Other Spectroscopic Data

Mass spectrometry (GC-MS) and Infrared (IR) spectroscopy data for this compound are available in spectral databases.[1] Detailed experimental protocols for acquiring these spectra would follow standard procedures for organic compound analysis.

Experimental Protocol: General Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or higher).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample is analyzed as a KBr pellet or a thin film on a salt plate using an FTIR spectrometer to identify functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is injected into a GC-MS system to determine its molecular weight and fragmentation pattern.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups.

The bromomethyl group is highly susceptible to nucleophilic substitution reactions, making it a useful moiety for introducing the 2-bromo-4-nitrobenzyl group into various molecules. This is a common strategy in the synthesis of more complex molecules in medicinal chemistry and materials science.

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals and dyes.

The aromatic bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the formation of carbon-carbon bonds.

Caption: General reactivity pathways of this compound.

This compound serves as a valuable building block in the synthesis of pharmaceuticals and materials. Its bifunctional nature allows for sequential and selective modifications, providing access to a wide range of complex molecular architectures.

Safety and Handling

This compound is classified as a corrosive substance.[1] It is known to cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the key chemical properties of this compound. For further in-depth information, researchers are encouraged to consult the cited literature and relevant chemical databases.

References

The Structure Elucidation of 2-Bromo-1-(bromomethyl)-4-nitrobenzene: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive elucidation of the structure of 2-Bromo-1-(bromomethyl)-4-nitrobenzene (CAS No: 940-05-6). The document details its chemical and physical properties, provides a thorough analysis of its spectroscopic data, outlines a detailed experimental protocol for its synthesis and purification, and discusses its reactivity and potential applications, particularly as a versatile intermediate in the synthesis of bioactive molecules.

Compound Identification and Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅Br₂NO₂.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a bromomethyl group, and a nitro group. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 940-05-6 | [1] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1] |

| Molecular Weight | 294.93 g/mol | [1] |

| Appearance | Colorless crystalline solid | N/A |

Spectroscopic Data for Structural Confirmation

The unequivocal identification of this compound is achieved through a combination of spectroscopic techniques. The following sections provide experimental and predicted data for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic and benzylic protons, confirming the substitution pattern.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 8.46 | d | 1H | H-3 | 2.2 |

| 8.17 | dd | 1H | H-5 | 8.4, 2.2 |

| 7.65 | d | 1H | H-6 | 8.4 |

| 4.62 | s | 2H | -CH₂Br | N/A |

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

2.1.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-4 (bearing NO₂) |

| ~140 | C-1 (bearing CH₂Br) |

| ~134 | C-5 |

| ~129 | C-6 |

| ~125 | C-3 |

| ~122 | C-2 (bearing Br) |

| ~30 | -CH₂Br |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) cluster would appear at m/z 293, 295, and 297 with a relative intensity ratio of approximately 1:2:1.[3]

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

-

Loss of a bromine radical (-Br): This would result in a significant fragment at m/z 214/216.

-

Loss of the bromomethyl radical (-CH₂Br): This would lead to a fragment at m/z 200/202.

-

Loss of the nitro group (-NO₂): This would produce a fragment at m/z 247/249/251.

-

Formation of the tropylium ion: Rearrangement and loss of bromine can lead to the formation of a bromonitrotropylium ion.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~1590, 1470 | C=C stretching (aromatic ring) |

| ~1520, 1340 | N-O stretching (asymmetric and symmetric, nitro group) |

| ~1250 | C-N stretching |

| ~830 | C-H out-of-plane bending (para-disubstitution) |

| ~680 | C-Br stretching (aryl bromide) |

| ~650 | C-Br stretching (alkyl bromide) |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of the title compound from 2-bromo-1-methyl-4-nitrobenzene.

3.1.1. Materials and Reagents:

-

2-Bromo-1-methyl-4-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Chloroform (CHCl₃)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

3.1.2. Procedure:

-

A mixture of 2-bromo-1-methyl-4-nitrobenzene (5.00 mmol) and N-bromosuccinimide (5.10 mmol) is dissolved in carbon tetrachloride (15 mL).

-

2,2'-Azobisisobutyronitrile (AIBN) (28 mg) is added as a radical initiator.

-

The reaction mixture is stirred at 70°C for 3 hours.

-

Additional AIBN (82 mg) is added in portions while maintaining the temperature at 70°C, and stirring is continued for another 4 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature and diluted with chloroform.

-

The precipitate (succinimide) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

3.1.3. Purification:

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent.[1] The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a solid.

3.1.4. Synthesis Workflow Diagram:

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to the differential reactivity of its functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in transition metal-catalyzed cross-coupling reactions. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization in the synthesis of pharmaceuticals.

A pertinent example of the utility of a similar scaffold is in the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The synthesis of potent and selective kinase inhibitors often involves the construction of complex heterocyclic scaffolds.

The following workflow illustrates a plausible application of this compound in the synthesis of a kinase inhibitor precursor, adapted from a known synthetic route for a gilteritinib-based PROTAC.

4.1. Logical Workflow for Kinase Inhibitor Precursor Synthesis:

Caption: Plausible synthetic route to a kinase inhibitor precursor.

This guide provides a foundational understanding of the structural and chemical properties of this compound. The detailed spectroscopic data and experimental protocols are intended to facilitate its unambiguous identification and utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

2-Bromo-1-(bromomethyl)-4-nitrobenzene IUPAC name.

An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-4-nitrobenzene

Introduction

This compound is a polysubstituted aromatic compound with the IUPAC name This compound .[1] It is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science.[2] Its structure, featuring a nitro group and two different types of bromine substituents—an aryl bromide and a more reactive benzyl bromide—makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-bromo-4-nitrobenzyl bromide |

| CAS Number | 940-05-6, 142906-81-8 |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 294.93 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 73-74 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through the radical bromination of 2-bromo-4-nitrotoluene. A common method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol: Radical Bromination of 2-Bromo-4-nitrotoluene

A general procedure for the synthesis is as follows:

-

To a solution of 2-bromo-4-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) are added.

-

The reaction mixture is heated to reflux (around 70-80 °C) and stirred for several hours.

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product is typically performed by recrystallization or silica gel column chromatography to afford the pure this compound.

References

An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-4-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(bromomethyl)-4-nitrobenzene is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and an electron-deficient nitro-substituted aromatic ring with a bromine atom, allows for a range of selective chemical transformations. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and explores its potential applications in drug discovery and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] While experimentally determined physical properties are not widely published, computational estimations and data from analogous compounds provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | [2][3] |

| Molecular Weight | 294.93 g/mol | [2][3] |

| CAS Number | 940-05-6 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Density | 1.7 ± 0.1 g/cm³ (Predicted for an isomer) | [4] |

| Solubility | Soluble in various organic solvents | Inferred |

| Topological Polar Surface Area | 45.8 Ų | [3][5] |

| XLogP3 | 2.8 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H-NMR (CDCl₃) | δ 4.62 (s, 2H), 7.65 (d, J=8.4Hz, 1H), 8.17 (dd, J=8.4, 2.2Hz, 1H), 8.46 (d, J=2.2Hz, 1H) | [2] |

| ¹³C-NMR | No data available | - |

| Infrared (IR) Spectroscopy | Vapor phase IR data available on PubChem | [3] |

| Mass Spectrometry (MS) | GC-MS data available on PubChem | [3] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its three key functional groups: the benzylic bromide, the aromatic bromide, and the nitro group.

The benzylic bromide is highly susceptible to nucleophilic substitution reactions, making it an excellent starting point for introducing a variety of functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The aromatic bromine atom can participate in cross-coupling reactions. The nitro group itself can be readily reduced to an amine, providing a pathway to further derivatization.

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of 2-bromo-4-nitrotoluene. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound [2]

-

Materials:

-

2-Bromo-6-nitrobenzene (1.08 g, 5.00 mmol)

-

N-Bromosuccinimide (NBS) (908 mg, 5.10 mmol)

-

α,α'-Azobisisobutyronitrile (AIBN) (28 mg initially, then 82 mg)

-

Carbon tetrachloride (15 mL)

-

Chloroform

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

-

Procedure:

-

A mixture of 2-bromo-6-nitrobenzene and N-bromosuccinimide is dissolved in carbon tetrachloride.

-

AIBN (28 mg) is added as a radical initiator.

-

The reaction mixture is stirred at 70°C for 3 hours.

-

Additional AIBN (82 mg) is added in portions at the same temperature, and stirring is continued for another 4 hours.

-

After the reaction is complete, the mixture is diluted with chloroform and filtered to remove the succinimide byproduct.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to yield this compound.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in various pharmacologically active compounds. Its utility as a building block in medicinal chemistry is significant. For instance, related brominated and nitrated aromatic compounds are key intermediates in the synthesis of drugs for hypertension, such as sartans.[6] The nitroaromatic core is also found in compounds with antimicrobial and antineoplastic activities.[7]

The likely application of this compound in drug discovery would be as a versatile intermediate to generate libraries of compounds for screening. The reactive benzylic bromide allows for the introduction of diverse side chains, while the nitro group can be reduced to an amine and subsequently functionalized, or the entire nitrobenzene moiety can serve as a pharmacophore.

Potential Signaling Pathway Involvement

Although no direct interaction of this compound with specific signaling pathways has been reported, its derivatives could potentially modulate various cellular processes. For example, many kinase inhibitors feature substituted aromatic cores. By using this compound as a scaffold, it's conceivable to synthesize derivatives that could target protein kinases involved in cell proliferation and survival pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are often dysregulated in cancer.

Caption: Logical workflow for drug discovery using the target compound.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its distinct reactive sites allow for a wide range of chemical modifications, enabling the generation of diverse molecular architectures. While further research is needed to fully elucidate its physical properties and biological activities, this technical guide provides a solid foundation for researchers and drug development professionals working with this promising compound.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H5Br2NO2 | CID 14644718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | CAS#:454-15-9 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-4-methyl-1-nitrobenzene | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Bromo-1-(bromomethyl)-4-nitrobenzene (CAS No. 940-05-6), a compound of interest in organic synthesis and medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. The guide outlines detailed experimental protocols and data presentation structures to aid researchers in generating and organizing this critical information.

Data Presentation

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| e.g., Ethanol | 25 | e.g., Shake-Flask | |||

| e.g., Acetone | 25 | e.g., HPLC | |||

| e.g., Dichloromethane | 25 | e.g., UV-Vis | |||

| e.g., Water | 25 | e.g., Shake-Flask | |||

| ... | ... |

Experimental Protocols

The following are detailed methodologies for determining the solubility of organic compounds like this compound.

Qualitative Solubility Determination

This initial screening provides a general understanding of the compound's solubility characteristics in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% NaOH, 5% HCl)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or shaker

-

pH paper (for aqueous solutions)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[1]

-

Add 0.75 mL of the chosen solvent in small portions.[1]

-

After each addition, vigorously shake or vortex the test tube for 60 seconds.[2]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some solid dissolves but a noticeable amount remains, it is partially soluble.[2]

-

For water-soluble compounds, test the pH of the solution with litmus or pH paper to identify acidic or basic properties.[3][4]

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH and 5% HCl to identify acidic or basic functional groups that can form soluble salts.[1][3][4]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

High-purity solvents

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. The presence of excess solid is crucial to ensure that equilibrium is reached.[5]

-

Accurately add a known volume or mass of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Subsequently, separate the saturated solution (supernatant) from the undissolved solid by centrifugation or by filtering through a syringe filter.

-

Analysis: Accurately dilute a known volume of the saturated supernatant with the appropriate solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of a compound's solubility.

Caption: Workflow for experimental solubility determination.

Solubility Classification Flowchart

This diagram outlines the logical progression for classifying the solubility of an organic compound based on its behavior in different solvents.

Caption: Logical flow for qualitative solubility classification.

References

Spectral Data Analysis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-1-(bromomethyl)-4-nitrobenzene (CAS No: 940-05-6). Due to the limited availability of experimentally derived spectra in public domains, this guide presents a combination of reported experimental data and computationally predicted spectral information to serve as a valuable resource for researchers in identification, characterization, and quality control.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound. This data is essential for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectrum (Experimental Data)

The experimental ¹H NMR spectral data for this compound in CDCl₃ has been reported and is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.46 | d | 2.2 | 1H | H-3 |

| 8.17 | dd | 8.4, 2.2 | 1H | H-5 |

| 7.65 | d | 8.4 | 1H | H-6 |

| 4.62 | s | - | 2H | -CH₂Br |

¹³C NMR Spectrum (Predicted Data)

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-4 |

| 140.1 | C-1 |

| 134.0 | C-5 |

| 128.8 | C-6 |

| 124.2 | C-3 |

| 122.9 | C-2 |

| 29.8 | -CH₂Br |

Infrared (IR) Spectroscopy (Predicted Data)

While PubChem indicates the availability of a vapor phase IR spectrum, specific absorption data is not provided.[2] Therefore, a predicted IR spectrum is summarized below, highlighting the characteristic vibrational frequencies for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1525 - 1515 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1340 | Strong | Symmetric NO₂ stretch |

| 1220 - 1210 | Strong | C-N stretch |

| 1050 - 1030 | Medium | C-Br stretch (Aromatic) |

| 680 - 660 | Medium | C-Br stretch (Aliphatic) |

Mass Spectrometry (MS) (Predicted Data)

PubChem mentions a GC-MS spectrum for this compound, however, the detailed fragmentation pattern is not accessible.[2] A predicted mass spectrum is outlined below to aid in the identification of the molecular ion and potential fragmentation patterns. The molecular weight of this compound is 294.93 g/mol .[1]

| m/z | Relative Intensity (%) | Assignment |

| 295/297/299 | ~50:100:50 | [M]⁺ (Molecular ion with bromine isotopes) |

| 216/218 | High | [M - Br]⁺ |

| 200/202 | High | [M - CH₂Br]⁺ |

| 170 | Medium | [M - Br - NO₂]⁺ |

| 120 | Medium | [C₇H₅Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the acquisition of the spectral data presented above.

Synthesis of this compound

A reported synthesis involves the bromination of 2-bromo-4-nitrotoluene.[1]

Materials:

-

2-bromo-4-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Chloroform

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

A mixture of 2-bromo-4-nitrotoluene (1.0 eq) and N-bromosuccinimide (1.02 eq) is dissolved in carbon tetrachloride.

-

A catalytic amount of AIBN is added as a radical initiator.

-

The reaction mixture is heated to 70°C and stirred for several hours. Additional portions of AIBN may be added to ensure the completion of the reaction.

-

After the reaction is complete, the mixture is cooled and diluted with chloroform.

-

The mixture is filtered to remove the succinimide byproduct.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent such as chloroform or dichloromethane.

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as necessary to avoid detector saturation.

Instrumentation and Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.

-

The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to generate charged fragments.

-

The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis and structure confirmation of this compound.

Caption: A logical workflow for the synthesis, purification, and spectral analysis of this compound.

References

In-Depth Technical Guide to the Hazards of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and after a thorough review of the official SDS for the specific chemical batch being used.

Executive Summary

2-Bromo-1-(bromomethyl)-4-nitrobenzene (CAS No. 940-05-6) is a nitroaromatic compound with significant hazardous properties. This guide provides a comprehensive overview of its known and inferred hazards, drawing from available data for the compound and its structural analogs. The primary hazards identified include acute oral toxicity and severe skin and eye damage. This document details these hazards, outlines recommended safety protocols, and provides context through the toxicological mechanisms of related nitroaromatic compounds. Due to a lack of specific quantitative toxicity data and experimental studies for this compound, a precautionary approach based on data from analogous compounds is emphasized.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 940-05-6 |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 294.93 g/mol [1] |

| Appearance | Solid (form may vary) |

| Storage | Store in an inert atmosphere at 2-8°C[2] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1A/1B/1C | H314: Causes severe skin burns and eye damage |

(Data derived from Safety Data Sheets for CAS 940-05-6.)

Signal Word: Danger

Hazard Pictograms:

Toxicological Hazards

Acute Toxicity

The classification of "Acute toxicity, oral (Category 4)" indicates that this compound is harmful if ingested. [3]For related bromonitrobenzene compounds, harmful effects upon ingestion are consistently reported. [3][4][5]

Skin and Eye Irritation/Corrosion

The classification as "Skin Corrosion/Irritation, Category 1" signifies that this chemical can cause severe skin burns and eye damage upon contact. [6]This is a significant hazard requiring stringent protective measures.

Respiratory Tract Irritation

Although not a formal classification for this specific compound, related bromonitrobenzene derivatives are noted to cause respiratory irritation. [5][7]Therefore, inhalation of dust or fumes should be avoided.

Potential for Other Systemic Effects

Nitroaromatic compounds, as a class, are known to exert systemic toxicity. The bioreduction of the nitro group can lead to the formation of reactive intermediates that induce oxidative stress. [8][9][10]Chronic exposure to some nitroaromatic compounds has been associated with damage to the liver, kidneys, and reproductive organs. [3][11]

Experimental Protocols (General)

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for assessing the hazards of new chemical substances.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with a small number of animals per step is used to determine a dose range for lethality.

-

Animal Model: Typically, rats or mice are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered orally via gavage.

-

A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.

-

The outcome of the first step determines the dose for the subsequent step (if necessary).

-

-

Endpoint: The test allows for the classification of the substance into a specific GHS toxicity category.

In Vitro Skin Corrosion (OECD Test Guideline 431: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin corrosion.

-

Principle: The test substance is applied to a reconstructed human epidermis model.

-

Procedure:

-

The test substance is applied topically to the skin tissue model.

-

The tissue is exposed for specific time points (e.g., 3 minutes and 1 hour).

-

After exposure, the tissue is rinsed and incubated.

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

-

Endpoint: The reduction in cell viability compared to negative controls is used to classify the substance as corrosive or non-corrosive.

Visualization of Toxicological Pathways and Workflows

General Handling and Emergency Response Workflow

Caption: Workflow for safe handling and emergency response.

Postulated Toxicological Mechanism of Nitroaromatic Compounds

Caption: Postulated mechanism of toxicity for nitroaromatic compounds.

Personal Protective Equipment (PPE) and Handling

Given the severe corrosive nature and acute toxicity of this compound, stringent adherence to safety protocols is mandatory.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield | Protects against splashes that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact which can lead to severe burns. |

| Skin and Body Protection | Chemical-resistant lab coat, closed-toe shoes | Protects skin from accidental contact. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of potentially irritating and harmful dust or vapors. |

Handling Precautions:

-

Always handle this compound within a certified chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Ensure an eyewash station and safety shower are readily accessible.

-

Wash hands thoroughly after handling.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

Data Gaps and Recommendations

There is a significant lack of publicly available, peer-reviewed toxicological data specifically for this compound. The hazard assessment presented here is largely based on GHS classifications from supplier SDS and data from structurally related compounds.

Recommendations for Future Research:

-

Conducting in vitro and in vivo studies to determine specific LD50/LC50 values.

-

Performing detailed studies on skin and eye corrosion potential.

-

Investigating the genotoxic and mutagenic potential of the compound.

-

Elucidating the specific metabolic pathways and mechanisms of toxicity.

Until such data becomes available, this compound should be handled with the utmost caution, assuming a high degree of toxicity and corrosivity.

References

- 1. scbt.com [scbt.com]

- 2. 940-05-6|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromo-4-methyl-1-nitrobenzene | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

Abstract

This document provides detailed experimental protocols for the synthesis of 2-bromo-1-(bromomethyl)-4-nitrobenzene, a key intermediate in the production of various organic materials, including dyes, pharmaceuticals, and agrochemicals.[1] Two primary synthetic routes are presented: the radical bromination of 2-bromo-4-nitrotoluene and the bromination of (2-bromo-5-nitrophenyl)methanol. This guide includes comprehensive procedural details, quantitative data summaries, and a visual workflow to aid researchers, scientists, and drug development professionals in the successful preparation of the target compound.

Introduction

This compound is a substituted toluene derivative containing both a bromine atom and a nitro group on the aromatic ring, with a bromomethyl group at the benzylic position. The reactivity of its functional groups makes it a versatile building block in complex organic synthesis.[1] The synthesis typically involves the selective bromination of the methyl group (side-chain bromination) of a substituted toluene, a reaction that generally proceeds via a free-radical mechanism.[2] Careful selection of reagents and reaction conditions is crucial to favor side-chain bromination over aromatic ring bromination.

Synthetic Pathways Overview

Two effective methods for the synthesis of this compound are detailed below.

-

Method A: Radical Bromination of 2-Bromo-4-nitrotoluene. This is a common approach that utilizes a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN), and a brominating agent like N-bromosuccinimide (NBS) to selectively brominate the benzylic methyl group.[3]

-

Method B: Bromination of (2-Bromo-5-nitrophenyl)methanol. This alternative route involves the conversion of a benzylic alcohol to the corresponding benzyl bromide. This is often achieved using a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).[4]

The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthetic protocols.

| Parameter | Method A: Radical Bromination[3] | Method B: Alcohol Bromination[4] |

| Starting Material | 2-Bromo-6-nitrobenzene (from m-bromonitrobenzene) (1.08 g, 5.00 mmol) | (2-Bromo-5-nitrophenyl)methanol (9 g, 38.7 mmol) |

| Brominating Agent | N-Bromosuccinimide (NBS) (908 mg, 5.10 mmol) | N-Bromosuccinimide (NBS) (13.8 g, 77.58 mmol) |

| Other Key Reagents | AIBN (28 mg initial, 82 mg additional) | Triphenylphosphine (PPh₃) (15.2 g, 58.18 mmol) |

| Solvent | Carbon tetrachloride (15 mL) | Dry dichloromethane (100 mL) |

| Reaction Temperature | 70 °C | 0 °C |

| Reaction Time | 7 hours (3 hours initial, 4 hours additional) | 1.5 hours |

| Final Product Mass | 493 mg | 11 g |

| Yield | 33% | 96% |

| Purification Method | Silica gel column chromatography (Hexane/Ethyl Acetate = 1/1) | Silica gel column chromatography (Ethyl Acetate/Petroleum Ether = 3:97) |

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. 2-Bromo-4-nitrotoluene is classified as a sensitizer and a suspected carcinogen.[5]

Method A: Synthesis via Radical Bromination of 2-Bromo-4-nitrotoluene [3]

This protocol details the side-chain bromination of 2-bromo-4-nitrotoluene (referred to as 2-bromo-6-nitrobenzene in the source) using NBS as the bromine source and AIBN as the radical initiator.[3]

Materials:

-

2-Bromo-6-nitrobenzene (1.08 g, 5.00 mmol)

-

N-Bromosuccinimide (NBS) (908 mg, 5.10 mmol)

-

α,α'-Azobisisobutyronitrile (AIBN) (28 mg + 82 mg)

-

Carbon tetrachloride (CCl₄) (15 mL)

-

Chloroform (for dilution)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Combine 2-bromo-6-nitrobenzene (1.08 g, 5.00 mmol) and N-bromosuccinimide (908 mg, 5.10 mmol) in a reaction flask.

-

Add carbon tetrachloride (15 mL) to dissolve the mixture.

-

Add the initial portion of AIBN (28 mg) to the flask.

-

Heat the reaction mixture to 70 °C and stir for 3 hours.

-

After 3 hours, add the remaining AIBN (82 mg) in batches while maintaining the temperature at 70 °C.

-

Continue stirring at 70 °C for an additional 4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with chloroform and filter to remove the precipitated succinimide.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent system to yield this compound (493 mg, 33% yield).[3]

Method B: Synthesis via Bromination of (2-Bromo-5-nitrophenyl)methanol [4]

This protocol describes the conversion of a benzylic alcohol to a benzyl bromide using NBS and triphenylphosphine.

Materials:

-

(2-Bromo-5-nitrophenyl)methanol (9 g, 38.7 mmol)

-

Triphenylphosphine (PPh₃) (15.2 g, 58.18 mmol)

-

N-Bromosuccinimide (NBS) (13.8 g, 77.58 mmol)

-

Dry dichloromethane (CH₂Cl₂) (100 mL + 100 mL for dilution)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve (2-bromo-5-nitrophenyl)methanol (9 g, 38.7 mmol) and triphenylphosphine (15.2 g, 58.18 mmol) in dry dichloromethane (100 mL) in a flask under an argon atmosphere.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (13.8 g, 77.58 mmol) to the mixture in portions, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 1.5 hours.

-

After the reaction is complete, dilute the mixture with an additional 100 mL of dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then concentrate it by evaporation.

-

Purify the crude product using silica gel column chromatography with an eluent of ethyl acetate in petroleum ether (3:97) to afford 1-bromo-2-(bromomethyl)-4-nitrobenzene as an off-white solid (11 g, 96% yield).[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the radical bromination pathway (Method A).

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Bromo-1-(bromomethyl)-4-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(bromomethyl)-4-nitrobenzene as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceutically relevant scaffolds. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its use in the laboratory.

Overview of Synthetic Applications

This compound is a valuable bifunctional building block in organic synthesis. The presence of two distinct reactive sites, a benzylic bromide and an aryl bromide, allows for selective and sequential transformations. The electron-withdrawing nitro group activates the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions.

The primary applications of this intermediate include:

-

Synthesis of Heterocyclic Compounds: It serves as a key precursor for the synthesis of various nitrogen and sulfur-containing heterocycles, such as quinazolines and benzothiazines, which are prevalent motifs in many biologically active molecules.

-

Introduction of a Linker Moiety in Drug Discovery: The reactive nature of the benzylic bromide makes it suitable for introducing a 2-bromo-4-nitrophenylmethyl linker into molecules of interest, a common strategy in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

-

Precursor for Kinase Inhibitor Scaffolds: Following functionalization and reduction of the nitro group, the resulting aniline derivatives can be elaborated into various kinase inhibitor scaffolds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of 2-bromo-4-nitrotoluene.

Protocol 1: Radical Bromination of 2-Bromo-4-nitrotoluene [1]

-

Reaction Scheme:

Caption: Synthesis of this compound.

-

Materials:

-

2-Bromo-4-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Chloroform (CHCl₃)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-nitrotoluene (1.08 g, 5.00 mmol) and N-bromosuccinimide (908 mg, 5.10 mmol) in carbon tetrachloride (15 mL).

-

Add α,α'-azobisisobutyronitrile (AIBN) (28 mg) as a radical initiator.

-

Stir the reaction mixture at 70 °C for 3 hours.

-

Add additional AIBN (82 mg) in portions over 4 hours while maintaining the temperature at 70 °C.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with chloroform and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to afford this compound.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 33% | [1] |

| ¹H-NMR (CDCl₃) | δ 4.62 (s, 2H), 7.65 (d, J=8.4Hz, 1H), 8.17 (dd, J=8.4, 2.2Hz, 1H), 8.46 (d, J=2.2Hz, 1H) | [1] |

Application in Heterocycle Synthesis

This compound can be utilized in a sequential SN2-SNAr reaction with thiourea to construct the benzothiazine scaffold.

Protocol 2: Synthesis of 6-Nitro-4H-benzo[d][2][3]thiazin-2-amine (Adapted from a similar reaction with 2-fluoro-5-nitrobenzyl bromide)[4]

-

Reaction Scheme:

Caption: Synthesis of a Benzothiazine Derivative.

-

Materials:

-

This compound

-

Thiourea

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Ethanol

-

-

Procedure:

-

To a stirred solution of thiourea (1.6 g, 21 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add this compound (6.2 g, 21 mmol).

-

Stir the reaction mixture for 1 hour at room temperature.

-

Add powdered sodium bicarbonate (1.8 g, 21 mmol) to the solution and continue stirring for an additional 3 hours.

-

Quench the reaction by adding 150 mL of distilled water and stir for 30 minutes to precipitate the product.

-

Collect the bright yellow solid by filtration.

-

The crude product can be recrystallized from absolute ethanol for further purification.

-

-

Quantitative Data (for the analogous reaction):

| Parameter | Value | Reference |

| Yield | 80% | [4] |

| Melting Point | 228-230 °C | [4] |

While a direct protocol using this compound for quinazoline synthesis was not found, a general approach involves the reaction of a 2-aminobenzonitrile derivative with an aldehyde. The title compound can be converted to the corresponding 2-amino-5-nitrobenzyl cyanide, which can then be used in such a synthesis.

Conceptual Workflow for Quinazoline Synthesis:

Caption: Conceptual workflow for quinazoline synthesis.

Application in Drug Development

PROTACs and the Ubiquitin-Proteasome System

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. This compound can serve as a precursor to a linker component. The PROTAC directs the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.

Ubiquitin-Proteasome Pathway:

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Kinase Inhibitors and the MAPK Signaling Pathway

Derivatives of this compound can be used to synthesize kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.

MAPK/ERK Signaling Pathway:

Caption: Simplified MAPK/ERK Signaling Pathway.

Safety Information

This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: Reduction of the Nitro Group in 2-Bromo-1-(bromomethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of a nitro group in a polyfunctional molecule is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. This document provides detailed protocols for the reduction of the nitro group in 2-Bromo-1-(bromomethyl)-4-nitrobenzene to yield 2-bromo-1-(bromomethyl)-4-aminobenzene. The presence of two bromine atoms—one on the aromatic ring and one in the benzylic position—necessitates careful selection of the reducing agent and reaction conditions to achieve high chemoselectivity and avoid undesired side reactions such as dehalogenation or reduction of the benzyl bromide.

This application note outlines and compares three common and effective methods for this transformation:

-

Method A: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Palladium on Carbon (Pd/C)

-

Method B: Metal/Acid Reduction using Iron powder in Acetic Acid

-

Method C: Metal Salt Reduction using Tin(II) Chloride

A comparative summary of these methods is presented, followed by detailed experimental protocols for each.

Data Presentation

The following table summarizes the typical quantitative data for the different reduction methods of this compound. The data is compiled from literature on analogous reactions and represents expected outcomes.

| Method | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| A | Hydrazine hydrate, 10% Pd/C (catalytic) | Methanol/Ethanol | 2 - 4 | 60 - 80 | 85 - 95 | >98 | High yield, clean reaction, avoids the use of strong acids. | Potential for dehalogenation if not controlled, cost of palladium catalyst. |

| B | Iron powder, Glacial Acetic Acid | Ethanol/Water | 3 - 6 | 70 - 90 | 80 - 90 | >97 | Inexpensive reagents, high chemoselectivity, robust and scalable. | Requires acidic conditions, workup can be tedious to remove iron salts. |

| C | Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | Ethyl Acetate | 2 - 5 | 50 - 70 | 80 - 90 | >98 | Mild reaction conditions, high chemoselectivity, good for sensitive substrates. | Stoichiometric amounts of tin salts are required, leading to metallic waste. |

Experimental Protocols

Method A: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This method utilizes hydrazine hydrate as a hydrogen source in the presence of a palladium catalyst. It is a popular alternative to using hydrogen gas and often provides excellent yields with high selectivity under controlled conditions.[1][2][3][4]

Materials:

-

This compound

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Hydrazine monohydrate

-

Celite or a similar filter aid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (10-15 mL per gram of substrate).

-

Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the solution.

-

Heat the mixture to a gentle reflux (60-80 °C).

-

Slowly add hydrazine monohydrate (3.0 - 5.0 eq) dropwise to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed.

-

After the addition is complete, maintain the reaction at reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Method B: Reduction with Iron and Acetic Acid

This classic and robust method employs iron powder in an acidic medium and is well-suited for the selective reduction of nitro groups in the presence of halogens.

Materials:

-

This compound

-

Ethanol

-

Water

-

Iron powder (<325 mesh)

-

Glacial Acetic Acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v, 15-20 mL per gram of substrate).

-

Add iron powder (3.0 - 5.0 eq) to the suspension.

-

Heat the mixture to 70-90 °C and then add glacial acetic acid (1.0 - 2.0 eq) portion-wise.

-